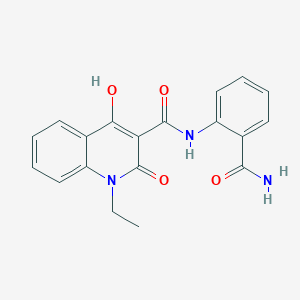
N-(2-carbamoylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functionalization of the quinoline ring: Introduction of the carboxylic acid and carbamoyl groups can be done through various substitution reactions.
Final coupling reaction: The final step involves coupling the quinoline derivative with the appropriate amide to form the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to modify the quinoline ring or the attached functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE depends on its specific application. In medicinal chemistry, it might act by:
Inhibiting enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Quinolone antibiotics: A class of antibiotics derived from quinoline, used to treat bacterial infections.
Carbamazepine: A carbamoyl derivative used as an anticonvulsant and mood-stabilizing drug.
Uniqueness
1-ET-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-CARBAMOYL-PHENYL)-AMIDE is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-2-22-14-10-6-4-8-12(14)16(23)15(19(22)26)18(25)21-13-9-5-3-7-11(13)17(20)24/h3-10,23H,2H2,1H3,(H2,20,24)(H,21,25) |
InChI Key |
UEMGWCXTHFYOQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


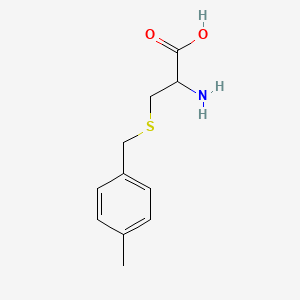
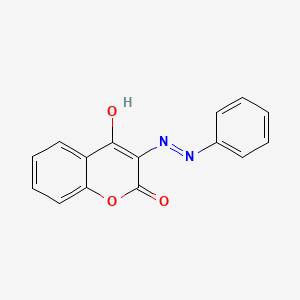
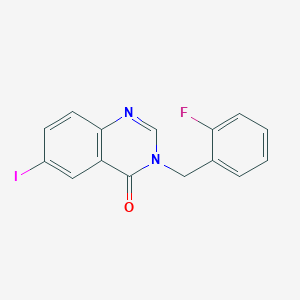

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15081428.png)
![4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B15081437.png)
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)
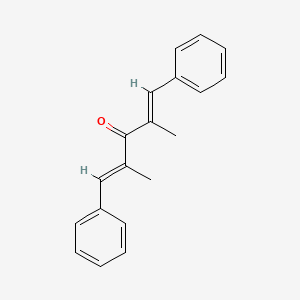
![4-tert-butyl-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B15081468.png)
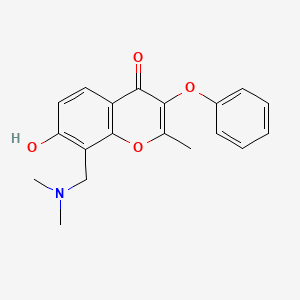
![Dimethyl 5-({[3-({2-[3,5-bis(methoxycarbonyl)phenoxy]-3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)-4-chlorophenyl]sulfonyl}amino)isophthalate](/img/structure/B15081475.png)
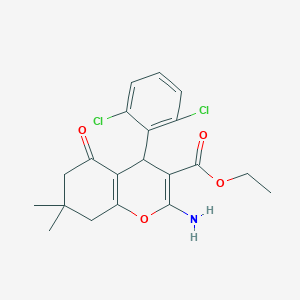
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
